(S)-3-(4-chlorophenyl)-beta-alaninol HCl (S)-3-(4-chlorophenyl)-beta-alaninol HCl
Brand Name: Vulcanchem
CAS No.: 1590388-37-6; 886061-26-3
VCID: VC4923224
InChI: InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1
SMILES: C1=CC(=CC=C1C(CCO)N)Cl.Cl
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11

(S)-3-(4-chlorophenyl)-beta-alaninol HCl

CAS No.: 1590388-37-6; 886061-26-3

Cat. No.: VC4923224

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11

* For research use only. Not for human or veterinary use.

(S)-3-(4-chlorophenyl)-beta-alaninol HCl - 1590388-37-6; 886061-26-3

Specification

CAS No. 1590388-37-6; 886061-26-3
Molecular Formula C9H13Cl2NO
Molecular Weight 222.11
IUPAC Name (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1
Standard InChI Key ZBKLHKDMNIOCIO-FVGYRXGTSA-N
SMILES C1=CC(=CC=C1C(CCO)N)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a beta-alaninol moiety (a three-carbon chain with an amino group at the beta position and a hydroxyl group at the terminal carbon) linked to a 4-chlorophenyl ring. The (S)-configuration at the chiral center ensures enantiomeric purity, a critical factor in its pharmacological interactions . The hydrochloride salt form enhances aqueous solubility, facilitating its use in synthetic and biological assays .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1590388-37-6; 886061-26-3
Molecular FormulaC9H13Cl2NO\text{C}_9\text{H}_{13}\text{Cl}_2\text{NO}
Molecular Weight222.11 g/mol
IUPAC Name(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
SMILES NotationC1=CC(=CC=C1C(CCO)N)Cl.Cl

Synthesis and Industrial Preparation

Asymmetric Reduction Methods

The synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol HCl typically begins with 4-chlorobenzaldehyde and (S)-alaninol. A pivotal step involves the asymmetric reduction of an imine intermediate using catalysts such as chiral ruthenium complexes or enzymatic systems to ensure high enantiomeric excess (ee > 98%) . Industrial-scale production employs continuous flow reactors to optimize yield and reduce waste.

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and stereochemical integrity .

Biological Activity and Mechanistic Insights

Receptor and Enzyme Interactions

The beta-alaninol moiety mimics endogenous neurotransmitters, enabling interactions with gamma-aminobutyric acid (GABA) receptors and norepinephrine transporters . The 4-chlorophenyl group enhances lipophilicity, promoting blood-brain barrier penetration and potentiating central nervous system (CNS) activity .

Table 2: Reported Biological Targets

TargetBiological EffectSource
GABA-A ReceptorsAnxiolytic and sedative effects
Norepinephrine TransportersAntidepressant potential
Beta-Adrenergic ReceptorsCardiovascular modulation

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

(S)-3-(4-Chlorophenyl)-beta-alaninol HCl is a key building block for:

  • Antidepressants: Sertraline analogs leveraging its norepinephrine reuptake inhibition .

  • Antihypertensives: Beta-blockers targeting adrenergic receptors .

  • Anticonvulsants: GABAergic agents for epilepsy management .

Case Study: Enantioselective Synthesis

A 2012 study demonstrated its use in synthesizing (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound’s chiral center dictated the drug’s pharmacokinetic profile, reducing off-target effects .

Research Trends and Future Directions

Material Science Applications

Recent investigations explore its utility in chiral stationary phases for HPLC, enhancing the resolution of enantiomeric drug mixtures . Additionally, its incorporation into metal-organic frameworks (MOFs) shows promise for catalytic applications .

Challenges and Innovations

Scalability of asymmetric synthesis remains a bottleneck. Advances in biocatalysis, such as engineered aminotransferases, aim to improve cost-efficiency and sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator